Butyl[(2,4,5-trimethylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-7-15-10-14-9-12(3)11(2)8-13(14)4/h8-9,15H,5-7,10H2,1-4H3 |
InChI Key |
UQXAFDQPWCEVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Benzyl Chloride Intermediate
This method involves reacting 2,4,5-trimethylbenzyl chloride with butylamine under controlled conditions. The process typically follows these steps:
- Step 1 : Synthesis of 2,4,5-trimethylbenzyl chloride via chlorination of 2,4,5-trimethyltoluene.
- Step 2 : Reaction with butylamine in a polar aprotic solvent (e.g., THF or toluene) at reflux temperatures (80–100°C) for 12–24 hours.
- Step 3 : Purification via acid-base extraction or column chromatography to isolate the tertiary amine.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF, toluene | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Yield | 50–70% (estimated) |
Reductive Amination of Nitrile Precursors
A patent (US6894189B2) describes reductive methods for sibutramine derivatives, which can be adapted for this compound:
- Step 1 : Prepare 1-(2,4,5-trimethylphenyl)-cyclobutanecarbonitrile.
- Step 2 : Reduce the nitrile group to a primary amine using diisobutylaluminum hydride (DIBAL) or Red-Al® at −78°C to 0°C.
- Step 3 : Alkylate the primary amine with butyl iodide under basic conditions (e.g., K₂CO₃) to form the tertiary amine.
- DIBAL reduction achieves >90% conversion at −78°C in anhydrous THF.
- Alkylation with butyl iodide proceeds efficiently in toluene at 100°C.
Transition-Metal Catalyzed Hydroaminomethylation
Rhodium- or ruthenium-catalyzed hydroaminomethylation offers a modern approach:
- Step 1 : React 2,4,5-trimethylstyrene with butylamine in the presence of [Rh(cod)Cl]₂ (0.5–2 mol%) under H₂ pressure (50–100 bar).
- Step 2 : Isolate the product via distillation or crystallization.
| Catalyst | Selectivity (n:i) | Yield | Conditions | |
|---|---|---|---|---|
| [Rh(cod)Cl]₂/Xantphos | 99:1 | 88% | 120°C, 50 bar H₂ | |
| RuH(CO)(PPh₃)₃Cl | 95:5 | 75% | 100°C, 30 bar H₂ |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Moderate yields, long reaction time |
| Reductive Amination | High selectivity, enantiopurity | Cryogenic conditions required |
| Hydroaminomethylation | Atom-economical, mild conditions | High-pressure equipment needed |
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or amide derivatives .
Scientific Research Applications
Butyl[(2,4,5-trimethylphenyl)methyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Butyl[(2,4,5-trimethylphenyl)methyl]amine :
- Substituents : Three methyl groups (electron-donating).
- Impact : Enhanced lipophilicity and steric bulk compared to polar substituents like methoxy.
- (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine (CAS 893572-94-6, ): Substituents: Three methoxy groups (electron-withdrawing via resonance). Impact: Increased polarity and solubility in polar solvents (e.g., DMF, ethanol) compared to methyl-substituted analogs. Molecular weight is higher (253.34 g/mol) due to methoxy groups .
Alkyl Chain Variations
This compound :
- Chain : Linear butyl group.
- Impact : Balanced lipophilicity and flexibility for molecular interactions.
- [3-(1H-imidazol-1-yl)propyl][(2,4,5-trimethylphenyl)methyl]amine (): Chain: Propyl group with an imidazole ring. Molecular weight increases to 257.34 g/mol (C₁₆H₂₃N₃) .
Electrochemical Behavior (Inferred from )
For this compound, the electron-donating methyl groups may stabilize radical intermediates during redox processes, differing from methoxy-substituted analogs where electron withdrawal could alter reduction potentials .
Data Table: Structural and Molecular Comparison
Biological Activity
Butyl[(2,4,5-trimethylphenyl)methyl]amine is a compound of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a butyl group attached to a trimethylphenylmethyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butyl group (C4H9) linked to a 2,4,5-trimethylphenyl ring (C10H13), contributing to its lipophilicity and potential interactions with biological membranes.
This compound is believed to exert its biological effects through interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Properties
Research indicates that derivatives of amines similar to this compound exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological properties. Its structural analogs have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HeLa (cervical cancer) and Caco-2 (colon cancer) cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 85 |
| Caco-2 | 78 |
Study 2: Neurotransmitter Interaction
In another investigation focusing on the neuropharmacological profile of related compounds, it was found that this compound could inhibit serotonin reuptake in vitro. This suggests potential applications in treating mood disorders.
Toxicity and Safety Profile
While the biological activities of this compound are promising, understanding its toxicity is crucial. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
